molecular formula C30H35NO5 B11150180 3-benzyl-5-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-4,7-dimethyl-2H-chromen-2-one

3-benzyl-5-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B11150180
M. Wt: 489.6 g/mol
InChI Key: CPVKNKCKVVLCRB-UHFFFAOYSA-N
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Description

The compound 5-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-3-BENZYL-4,7-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic molecule that features a unique combination of functional groups, including a hydroxy-decalin, a benzyl group, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-3-BENZYL-4,7-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

    Attachment of the Decahydroisoquinoline Moiety: This can be done through reductive amination or other suitable coupling reactions.

    Final Functionalization: The hydroxy and oxo groups are introduced in the final steps, often through selective oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-3-BENZYL-4,7-DIMETHYL-2H-CHROMEN-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a secondary alcohol.

Scientific Research Applications

5-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-3-BENZYL-4,7-DIMETHYL-2H-CHROMEN-2-ONE: has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 5-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-3-BENZYL-4,7-DIMETHYL-2H-CHROMEN-2-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of receptors, or modulation of signal transduction pathways.

Comparison with Similar Compounds

5-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-3-BENZYL-4,7-DIMETHYL-2H-CHROMEN-2-ONE: can be compared with similar compounds such as:

The uniqueness of 5-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-3-BENZYL-4,7-DIMETHYL-2H-CHROMEN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H35NO5

Molecular Weight

489.6 g/mol

IUPAC Name

5-[1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-1-oxopropan-2-yl]oxy-3-benzyl-4,7-dimethylchromen-2-one

InChI

InChI=1S/C30H35NO5/c1-19-15-25(35-21(3)28(32)31-14-13-30(34)12-8-7-11-23(30)18-31)27-20(2)24(29(33)36-26(27)16-19)17-22-9-5-4-6-10-22/h4-6,9-10,15-16,21,23,34H,7-8,11-14,17-18H2,1-3H3

InChI Key

CPVKNKCKVVLCRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(C)C(=O)N4CCC5(CCCCC5C4)O

Origin of Product

United States

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